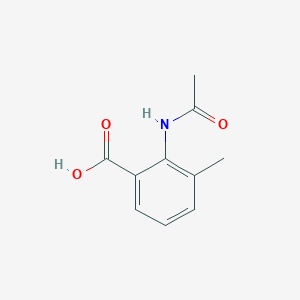
2-Acetamido-3-methylbenzoic acid
説明
2-Acetamido-3-methylbenzoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiparasitic Activity
2-Acetamido-3-methylbenzoic acid and its derivatives have shown potential in antiparasitic treatments. Studies have demonstrated anticoccidial activity for 2-substituted PABAs, with significant potency in compounds like 4-amino-2-ethoxybenzoic acid and its derivatives (Rogers et al., 1964).
Synthesis of Pharmaceutical Intermediates
This compound plays a role in the synthesis of key intermediates for various pharmaceuticals. It has been utilized in the preparation of compounds like 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline, a potent thymidylate synthase inhibitor (Chen, Lin, & Qin, 2004).
Solubility and Model Correlation Studies
The solubility of 2-amino-3-methylbenzoic acid in various solvents has been extensively studied, providing crucial information for its purification and application in different formulations (Zhu et al., 2019).
Anti-inflammatory Applications
Derivatives of this compound have been explored for their potential as anti-inflammatory agents. For instance, certain benzo[b]thiophene derivatives exhibit notable anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Metabolism in Biological Systems
The metabolic pathways of acetamidothiazoles, including 2-acetamido derivatives, have been studied in rats, providing insight into their biotransformation and potential therapeutic applications (Chatfield & Hunter, 1973).
Solubility Temperature Plots
Studies on the solubility of compounds like 4-methylbenzoic acid contribute to understanding the solubility behavior of related compounds, including this compound, in pharmaceutical development (Grant et al., 1984).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s pka value, a measure of its acidity, can influence its absorption and distribution in the body . The compound’s molecular weight (193.2) and melting point (193-194°C) can also impact its bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Acetamido-3-methylbenzoic acid. For instance, the compound’s melting point suggests that it may be stable at room temperature .
生化学分析
Biochemical Properties
2-Acetamido-3-methylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes that catalyze the oxidation of benzylic positions, leading to the formation of more reactive intermediates . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification of aromatic compounds, thereby altering the metabolic flux within the cell . Additionally, this compound can impact cellular signaling pathways by interacting with receptors or signaling proteins, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxification pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic effects. For example, high doses of this compound have been associated with liver toxicity in animal studies, characterized by elevated levels of liver enzymes and histopathological changes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450s, which catalyze the oxidation of the benzylic position, leading to the formation of more reactive intermediates . These intermediates can then undergo further metabolic transformations, resulting in the production of various metabolites. The presence of this compound can also affect the levels of other metabolites by competing for the same metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of other competing molecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-acetamido-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-8(10(13)14)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSVQRVZKWYZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505280 | |
| Record name | 2-Acetamido-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67081-69-0 | |
| Record name | Benzoic acid, 2-(acetylamino)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67081-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

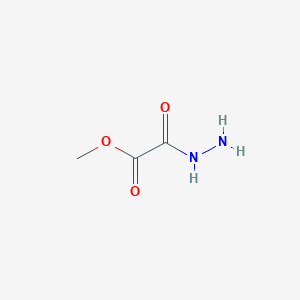

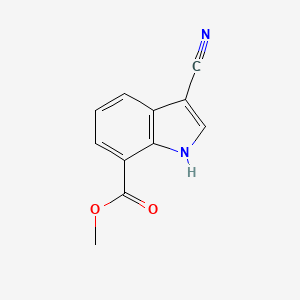
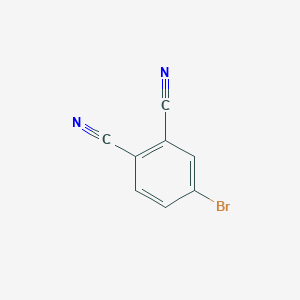




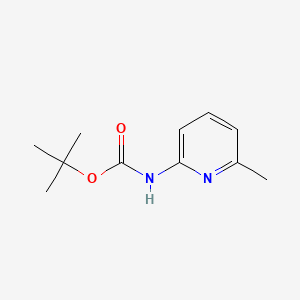
![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)



